MFCD18314433
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Overview
Description
MFCD18314433 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD18314433 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
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Synthetic Routes: : The synthesis of this compound typically involves the use of specific reagents and catalysts under controlled conditions. For instance, one method may involve the reaction of a triazolo ring compound with methanesulfonate to form a crystal structure . This process requires precise temperature control and the use of solvents to facilitate the reaction.
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Industrial Production Methods: : On an industrial scale, the production of this compound is optimized for large-scale synthesis. The methods used are designed to be simple and efficient, ensuring high yield and purity of the final product. The industrial production often involves the use of automated systems to maintain consistent reaction conditions and to handle large volumes of reagents .
Chemical Reactions Analysis
MFCD18314433 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation Reactions: : This compound can be oxidized using water radical cations, leading to the formation of quaternary ammonium cations . This reaction is significant for its eco-friendliness and high yield.
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Reduction Reactions: : The reduction of this compound can be achieved using specific reducing agents under controlled conditions. This reaction is essential for modifying the compound’s properties for different applications.
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Substitution Reactions: : this compound can undergo substitution reactions where specific functional groups are replaced with others. These reactions are typically carried out using common reagents such as halogens or alkyl groups under specific conditions.
Scientific Research Applications
MFCD18314433 has a wide range of applications in scientific research, including:
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Chemistry: : In chemistry, this compound is used as a reagent in various synthetic processes. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
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Biology: : In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
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Medicine: : In the medical field, this compound is explored for its potential therapeutic applications. Its unique properties may be harnessed to develop new drugs or treatments for various diseases.
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Industry: : In industrial applications, this compound is used in the production of materials and chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18314433 involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions, which are crucial for its applications in medicine and biology .
Comparison with Similar Compounds
MFCD18314433 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or reactivity. For example, compounds with triazolo ring structures or methanesulfonate groups may exhibit similar properties but differ in their specific applications and reactivity .
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Similar Compounds: : Examples of similar compounds include other triazolo ring compounds and methanesulfonate derivatives. These compounds may share some chemical properties but differ in their specific uses and effects.
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Uniqueness: : this compound stands out due to its specific reactivity and stability, making it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBRXBHACUFVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684879 |
Source
|
Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-46-2 |
Source
|
Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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